N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamide derivatives. This compound features a unique molecular structure that incorporates multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring system. Its molecular formula is with a molecular weight of approximately 449.5 g/mol.
The compound can be sourced from various chemical suppliers and databases such as ChemSrc and BenchChem. It is primarily used for research purposes and is not intended for therapeutic or veterinary applications.
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. Its oxalamide structure indicates potential bioactivity, making it a candidate for medicinal chemistry research.
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step reactions that may include:
The synthesis may require specific reagents and conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate cyclization and coupling processes. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be represented using various notations:
InChI=1S/C23H23N5O3S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)18(13-31-23)9-10-24-21(29)22(30)25-19-12-15(2)7-8-16(19)3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30)
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)C)C
The compound's properties are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 449.5 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Due to the complexity of its structure, N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide may participate in various chemical reactions including:
Each reaction pathway would require specific conditions such as solvent choice and temperature control to optimize yields and selectivity.
Further research is needed to elucidate its precise mechanism of action and potential therapeutic applications.
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles or electrophiles due to the presence of functional groups like amides and heterocycles.
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide holds potential applications in:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0